Phosphate de 5-bromo-6-chloro-1H-indol-3-yle p-toluidine

Vue d'ensemble

Description

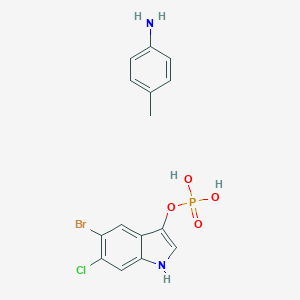

p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate: is a chemical compound known for its applications in histochemical staining and biochemical assays. It is a derivative of indole, substituted with bromine and chlorine atoms, and linked to a phosphate group via a p-toluidine moiety. This compound is particularly useful in visualizing alkaline phosphatase activity in various biological samples.

Applications De Recherche Scientifique

Chromogenic Substrate for Enzymatic Assays

One of the primary applications of p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate is as a chromogenic substrate for alkaline phosphatase. Upon hydrolysis by this enzyme, the compound releases p-toluidine and generates a colored product that can be quantified spectrophotometrically. This property makes it particularly valuable in:

- Enzyme-linked immunosorbent assays (ELISAs) : Used for detecting and quantifying proteins, hormones, and antibodies in various samples.

- Biochemical tests : Employed in diagnostics to measure enzyme activity levels in biological fluids.

The ability to produce a measurable color change allows for sensitive detection, which is crucial in clinical diagnostics and research applications.

Histochemical Staining

p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate is also utilized in histochemical staining . It aids in visualizing alkaline phosphatase activity within tissue samples, which is essential for:

- Pathological studies : Identifying enzyme activity in different tissue types can provide insights into disease states.

- Cell biology : Understanding cellular functions and interactions through enzyme localization studies.

The compound's specificity for alkaline phosphatase makes it an effective tool for researchers studying enzymatic processes in cells and tissues .

Interaction Studies

Research involving p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate often focuses on its interactions with enzymes, particularly alkaline phosphatase. These studies help elucidate:

- Kinetic parameters : Such as Michaelis-Menten constants (Km) and maximum velocity (Vmax), which are critical for understanding enzyme efficiency.

- Inhibitory effects : Assessing how other compounds may influence the enzymatic activity of alkaline phosphatase can lead to insights into drug interactions and potential therapeutic applications .

Structural Comparisons

The compound exhibits structural similarities to other indole-based phosphate compounds, such as:

| Compound Name | Structure | Applications |

|---|---|---|

| 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt | Similar indole structure | Histochemical applications |

| 5-Bromo-6-chloro-3-indoxyl phosphate | Related compound with similar properties | Staining and assay applications |

These comparisons highlight the unique attributes of p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate, particularly its optimized performance as a chromogenic substrate compared to its analogs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate typically involves the following steps:

Indole Derivative Preparation: The starting material, 5-bromo-6-chloroindole, is synthesized through halogenation reactions involving bromine and chlorine.

Phosphorylation: The indole derivative is then phosphorylated using phosphoryl chloride (POCl3) or other phosphorylating agents under controlled conditions.

Coupling with p-Toluidine: The phosphorylated indole is coupled with p-toluidine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Halogenation: Large-scale halogenation of indole derivatives.

Efficient Phosphorylation: Use of high-efficiency phosphorylating agents and optimized reaction conditions.

Automated Coupling: Automated systems for the coupling reaction to ensure consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, leading to the removal of halogen atoms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of indole-quinones.

Reduction: Dehalogenated indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Mécanisme D'action

Mechanism: p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate acts as a substrate for alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group, resulting in the formation of an insoluble indigo compound. This reaction is used to visualize areas of enzyme activity.

Molecular Targets and Pathways:

Target: Alkaline phosphatase enzyme.

Pathway: Hydrolysis of the phosphate ester bond, leading to the release of the indole derivative and formation of a colored product.

Comparaison Avec Des Composés Similaires

5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt: Another indole-based phosphate compound used in similar applications.

5-Bromo-6-chloro-3-indoxyl phosphate: A closely related compound with similar staining properties.

Uniqueness:

p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate: is unique due to its specific substitution pattern and the presence of the p-toluidine moiety, which enhances its solubility and reactivity in biochemical assays.

Activité Biologique

p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate, commonly referred to as Magenta Phosphate , is a chemical compound with significant applications in biochemical assays, particularly as a chromogenic substrate for alkaline phosphatase (ALP). This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C₁₅H₁₅BrClN₂O₄P

- Molecular Weight : 433.62 g/mol

- CAS Number : 6769-80-8

- Solubility : Moderately soluble in water (0.2 mg/ml) and other solvents .

p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate acts as a substrate for alkaline phosphatase. Upon dephosphorylation by ALP, it generates a colored product that can be quantified spectrophotometrically. The reaction mechanism involves the hydrolysis of the phosphate group, leading to the release of p-toluidine and the formation of an indigo compound, which is crucial for visualizing enzyme activity in various biological samples.

Alkaline Phosphatase Activity

The primary biological activity of this compound is its role as a chromogenic substrate for alkaline phosphatase. The intensity of the resulting colored precipitate correlates directly with ALP activity, making it invaluable in diagnostic applications.

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | Varies based on conditions |

| Vmax (Maximum velocity) | Varies based on conditions |

Studies have shown that p-toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate can be used effectively in enzyme-linked immunosorbent assays (ELISAs) and other biochemical tests.

Inhibition Studies

Research indicates that this compound can also interact with other enzymes, providing insights into potential inhibitory effects. For instance, it has been noted to inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism .

Case Study 1: Diagnostic Applications

In a study evaluating various chromogenic substrates for ALP, p-toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate demonstrated superior sensitivity and specificity compared to traditional substrates. The study highlighted its effectiveness in detecting ALP levels in serum samples from patients with liver disease, showcasing its potential for clinical diagnostics .

Case Study 2: Enzyme Interaction Analysis

A detailed kinetic study assessed the interaction between p-toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate and ALP. The results indicated that the compound exhibits a competitive inhibition pattern with an IC50 value that suggests significant potential for further development in therapeutic applications targeting ALP-related pathways .

Propriétés

IUPAC Name |

(5-bromo-6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P.C7H9N/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHVYTJTZAKPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClN2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165559 | |

| Record name | Magenta phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154201-85-1 | |

| Record name | Magenta phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154201851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magenta phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the advantages of using Magenta Phosphate as a chromogen for alkaline phosphatase in immunohistochemistry compared to other commonly used chromogens?

A1: Magenta Phosphate offers several advantages over traditional chromogens like BCIP/NBT:

- Distinct Color for Multiplexing: Magenta Phosphate produces a vibrant magenta color that is easily distinguishable from other chromogens, particularly the brown precipitate formed by horseradish peroxidase-diaminobenzidine (HRP-DAB) []. This allows for clear differentiation of multiple targets in double or triple-labeling immunohistochemistry.

- Compatibility with Hematoxylin: The reaction product of Magenta Phosphate is insoluble in water, ethanol, and xylene, making it compatible with hematoxylin counterstaining []. This allows for better visualization of tissue morphology alongside the immunohistochemical staining.

- Permanent Mounting: The insolubility of the reaction product also allows for permanent mounting in resin-based media [], preserving the stained sections for long-term analysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.